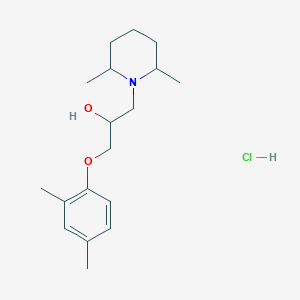![molecular formula C13H23NO4 B4899514 methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B4899514.png)
methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PMK methyl glycidate and is commonly used as a precursor for the synthesis of MDMA (3,4-methylenedioxymethamphetamine), a psychoactive drug.
Mecanismo De Acción
The mechanism of action of methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the psychoactive effects observed with MDMA.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, as well as induce feelings of euphoria, empathy, and sociability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate in lab experiments include its high purity and availability, as well as its ability to induce specific physiological and biochemical effects. However, its psychoactive properties also make it a potential hazard in the lab, and caution must be taken when handling and using this compound.
Direcciones Futuras
There are many potential future directions for the study of methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate. These include further investigation into its mechanism of action, the development of new drugs based on its structure, and the study of its potential applications in the treatment of various diseases and disorders. Additionally, research into the synthesis and purification of this compound will continue to be an important area of study.
In conclusion, this compound is a chemical compound with a range of potential applications in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are many potential future directions for the study of this compound, and it will continue to be an important area of research in the years to come.
Métodos De Síntesis
The synthesis of methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate involves the reaction between piperonal and methylamine, followed by a reductive amination with glycidic acid. This synthesis method has been optimized and improved over the years, resulting in higher yields and purity of the final product.
Aplicaciones Científicas De Investigación
Methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate has been used in various scientific research studies, including the development of new drugs and the study of biochemical pathways. It has been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propiedades
IUPAC Name |
methyl 2-[2-methyl-4-(piperidin-1-ylmethyl)-1,3-dioxolan-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(8-12(15)16-2)17-10-11(18-13)9-14-6-4-3-5-7-14/h11H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGIMSPSNKVNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN2CCCCC2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4899433.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-ethoxybenzamide](/img/structure/B4899439.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4899443.png)
![N-[4-(1-piperidinylmethyl)phenyl]hexanamide](/img/structure/B4899461.png)






![7-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4899492.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide](/img/structure/B4899526.png)
![6-chloro-7H-benzo[e]perimidin-7-one](/img/structure/B4899528.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B4899536.png)